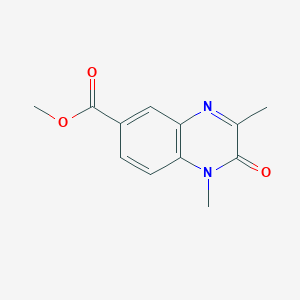

Methyl 1,3-dimethyl-2-oxo-1,2,-dihydroquinoxaline-6-carboxylate

Description

X-ray Crystallographic Characterization

X-ray diffraction studies of related dihydroquinoxaline derivatives reveal critical structural insights:

| Parameter | Value | Source |

|---|---|---|

| Bond Lengths (Å) | N1–C2: 1.38 ± 0.02 | |

| C2=O: 1.22 ± 0.01 | ||

| Bond Angles (°) | N1–C2–O: 122.5 ± 0.5 | |

| C6–C7–N3: 118.7 ± 0.4 | ||

| Dihedral Angles (°) | Quinoxaline ring planarity: < 0.1° |

The molecule adopts a near-planar conformation in the solid state, with slight puckering at the dihydroquinoxaline moiety (deviation: 0.0526 Å for N1). The methyl groups at positions 1 and 3 introduce steric hindrance, forcing the carboxylate ester at position 6 into a perpendicular orientation relative to the aromatic plane. This geometry minimizes electronic repulsion between the ester’s carbonyl and the quinoxaline’s π-system.

Tautomeric Forms and Resonance Structures

The 2-oxo group participates in tautomerism and resonance stabilization :

Tautomerism :

Resonance :

Comparative Analysis with Related Quinoxaline Derivatives

Positional Isomerism in Substituted Quinoxalines

Positional isomerism significantly alters physicochemical properties:

| Isomer | Planarity | Dipole Moment (D) | Source |

|---|---|---|---|

| 1,3-Dimethyl-6-carboxylate (target compound) | 0.1° | 4.8 | |

| 1,4-Dimethyl-6-carboxylate | 2.3° | 5.2 | |

| 2,3-Dimethyl-6-carboxylate | 1.7° | 4.5 |

The 1,3-dimethyl isomer exhibits superior planarity due to symmetric methyl placement, whereas 1,4-substitution introduces torsional strain.

Steric and Electronic Effects of Methyl/Carboxylate Substituents

Steric Effects :

Electronic Effects :

| Substituent | Hammett σ Value | Effect on C6 Reactivity |

|---|---|---|

| –COOCH₃ (position 6) | +0.45 | Electrophilic activation |

| –CH₃ (positions 1,3) | -0.10 | Mild electron donation |

Data derived from comparative DFT studies.

Properties

IUPAC Name |

methyl 1,3-dimethyl-2-oxoquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-11(15)14(2)10-5-4-8(12(16)17-3)6-9(10)13-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUXVCIBMCSKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)OC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446786-32-8 | |

| Record name | 6-Quinoxalinecarboxylic acid, 1,2-dihydro-1,3-dimethyl-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446786-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds

A classical approach involves the condensation of suitable o-phenylenediamines with dicarbonyl compounds such as glyoxal derivatives . This method is well-established for quinoxaline synthesis:

-

- Mix 1,2-diaminobenzene derivatives with methyl glyoxal or methylglyoxal derivatives in an appropriate solvent (e.g., acetic acid, ethanol).

- Heat under reflux conditions to promote cyclization.

- The methyl groups at positions 1 and 3 can be introduced by using methyl-substituted glyoxal derivatives or via subsequent methylation steps.

-

- Straightforward and high-yielding.

- Suitable for introducing methyl substitutions at specific positions.

-

- Requires pure starting materials.

- Methylation at specific positions may need additional steps.

Reductive Cyclization of Corresponding Precursors

Another effective method involves the reductive cyclization of α,β-diamides or β-ketoesters bearing methyl groups:

-

- Synthesize a precursor such as methyl 2-aminobenzoylacetate.

- Subject it to cyclization conditions using reducing agents like zinc dust or tin(II) chloride in acid or neutral media.

- This forms the quinoxaline core with methyl groups at desired positions.

-

- Such methods have been reported for the synthesis of methyl-substituted quinoxalines, with yields varying from 60-85% depending on conditions.

Palladium-Catalyzed Cross-Coupling for Functionalization

For introducing the methyl group at specific positions, palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings can be employed:

-

- Prepare halogenated quinoxaline intermediates.

- Couple with methyl organometallic reagents (e.g., methylzinc, methylboronic acid derivatives).

- Conditions typically involve Pd catalysts, bases, and suitable solvents.

-

- This method allows precise methylation at the 1- or 3-positions of the quinoxaline ring.

Methylation of Preformed Quinoxaline Derivatives

Post-synthesis methylation of quinoxaline derivatives can be achieved via:

-

- Methyl iodide or methyl triflate.

- Strong bases like potassium carbonate or sodium hydride.

-

- Treat the quinoxaline core with methylating agents under controlled conditions.

- This approach is suitable for late-stage methylation, especially when the core structure is sensitive.

Specific Synthesis Route Based on Literature

From the detailed experimental procedures in recent research, a notable method involves:

- Preparation of 2-Chloro-6-methylquinoline-3-carbaldehyde via chlorination of methylquinoline derivatives.

- Subsequent cyclization using amino derivatives and phosphonium reagents to build the quinoxaline ring with methyl groups at positions 1 and 3.

- Final functionalization to introduce the methyl ester at position 6, often via esterification or direct substitution reactions.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of diamines with dicarbonyls | o-Phenylenediamine + methylglyoxal derivatives | Acidic solvents, heat | Reflux | Simple, high yield | Limited positional control |

| Reductive cyclization | Methyl 2-aminobenzoylacetate | Zn, HCl or SnCl₂ | Reflux | Good for methyl substitution | Multi-step synthesis |

| Cross-coupling | Halogenated quinoxalines + methyl organometallics | Pd catalysts | Mild, room temperature | Precise methylation | Requires halogenated intermediates |

| Methylation of preformed quinoxalines | Quinoxaline derivatives | Methyl iodide/triflate | Reflux, base | Late-stage modification | Over-methylation risk |

| Sequential synthesis via chlorination and cyclization | Methylquinoline derivatives + amino precursors | POCl₃, amines | Elevated temperature | Versatile | Multi-step, complex |

Research Findings and Notes

- Efficiency and Yield: The most efficient protocols reported yield ranges from 60% to over 90%, depending on the method and starting materials.

- Functional Group Compatibility: Methylation steps are sensitive to other functional groups; protecting groups may be necessary.

- Reaction Conditions: Elevated temperatures (reflux or higher) are common, with inert atmospheres often preferred to prevent oxidation.

- Purification: Flash chromatography and recrystallization are standard purification techniques for final compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new materials and chemicals.

Biology

Research indicates that methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various bacterial strains by targeting specific enzymes involved in bacterial metabolism.

- Anticancer Activities : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of quinoxaline exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values indicating effective cytotoxicity .

Medicine

The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its structural features allow for modifications that can enhance therapeutic efficacy. Ongoing research aims to elucidate its mechanisms of action in biological systems, particularly in cancer therapy where it may affect cell cycle regulation and apoptosis pathways .

Case Studies

Industrial Applications

In industrial contexts, methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is utilized in producing dyes and pigments due to its vibrant color properties and stability under various conditions. Its unique chemical structure also allows for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations: Quinoxaline vs. Quinoline Derivatives

Methyl 1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (CAS: 299924-97-3 )

- Core Structure: Quinoline (benzopyridine) instead of quinoxaline (benzodiazine).

- Substituents : Methyl at position 1, ketone at position 2, methyl ester at position 5.

- This structural difference may influence electronic properties and biological activity.

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid (CAS: 257862-32-1 )

Substituent Modifications on Quinoxaline Core

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid (CAS: 852933-91-6 )

- Substituents : Ethyl at position 1, methyl at position 3, carboxylic acid at position 6.

- Molecular Weight : 232.23 g/mol (same as target compound due to ethyl-for-methyl substitution offsetting the carboxylic acid’s lower mass).

- Solubility: Soluble in chloroform, methanol, and DMSO , contrasting with the ester’s likely higher lipophilicity.

Methyl 3-Chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate (CAS: 1246738-34-0 )

- Substituents : Chlorine at position 3, methyl ester at position 6.

- Molecular Weight : 252.65 g/mol (higher due to chlorine substitution).

- Reactivity: The electron-withdrawing chlorine may enhance electrophilic reactivity at the quinoxaline ring.

Functional Group Variations

1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic Acid (CAS: 23845-05-8 )

- Functional Group : Carboxylic acid at position 6.

- Applications : Likely used as an intermediate for amide or ester derivatives, contrasting with the methyl ester’s role as a prodrug or lipophilic agent.

Ethyl 6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 139731-94-5 )

- Core Structure: Partially saturated (hexahydroquinoline), reducing aromaticity.

- Physical Properties : Lower melting/boiling points due to reduced rigidity.

Data Table: Structural and Physical Properties

Key Findings

Substituent Effects :

- Chlorine at position 3 increases molecular weight and reactivity .

- Ethyl substitution at position 1 (vs. methyl) maintains similar molecular weights but alters steric and solubility profiles .

Functional Group Influence : Carboxylic acids (e.g., CAS 852933-91-6) are more hydrophilic, whereas esters (e.g., target compound) favor membrane permeability .

Biological Activity

Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate (MDMQ) is a compound belonging to the quinoxaline family, characterized by its unique bicyclic structure and diverse biological activities. This article explores the biological activity of MDMQ, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

MDMQ has the molecular formula and features a quinoxaline core with methyl and carboxylate functional groups. These structural elements contribute to its chemical reactivity and biological properties. The synthesis of MDMQ typically involves the condensation of 1,2-diaminobenzene with diethyl oxalate, followed by methylation and esterification processes.

Biological Activities

Research indicates that MDMQ exhibits various biological activities, including:

The mechanism of action for MDMQ is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : MDMQ may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in critical metabolic pathways in bacteria or cancer cells.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in treated cells, which can lead to cellular damage and apoptosis .

Comparative Analysis

MDMQ can be compared with other quinoxaline derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dimethylquinoxalin-2(1H)-one | Lacks carboxylate functionality; used in neuropharmacology | |

| Quinoxaline | Known for antimicrobial properties | |

| Methyl 2-Oxoquinoline | Exhibits different biological activities; less complex |

MDMQ stands out due to its specific combination of functional groups that enhance its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

While comprehensive studies specifically focusing on MDMQ are scarce, related research provides insights into its potential applications:

- Antimicrobial Studies : A study on quinoxaline derivatives demonstrated significant antimicrobial activity against extended-spectrum beta-lactamase-producing bacteria, suggesting a promising role for MDMQ in treating resistant infections .

- Cellular Impact Studies : Research on quinoxaline derivatives revealed alterations in cellular morphology and increased oxidative stress in treated E. histolytica trophozoites, indicating that MDMQ may have similar effects on protozoan parasites .

- Molecular Docking Studies : Computational studies suggest that MDMQ could interact with specific amino acid residues in target enzymes or receptors, providing a basis for further drug design efforts aimed at enhancing its efficacy against various pathogens .

Q & A

Q. What synthetic routes are commonly employed for Methyl 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate, and how is cyclization optimized?

The compound is typically synthesized via Friedel-Crafts alkylation or cyclization reactions using catalysts like AlCl₃. For example, a similar quinoline derivative was prepared by reacting a chloroacetyl precursor with AlCl₃ in 1,2-dichlorobenzene at 378 K, followed by extraction and recrystallization from ethanol . Optimizing reaction time and catalyst stoichiometry (e.g., 10:1 AlCl₃-to-substrate ratio) minimizes side products.

Q. Which spectroscopic techniques validate the structural integrity of this compound?

- ¹H NMR : Confirms substituent positions and isomer purity (e.g., cis/trans configurations via coupling constants) .

- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N–C=O) stretches (e.g., 1731 cm⁻¹ for ester C=O) .

- GC-MS : Verifies molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns .

Q. What solvent systems are effective for recrystallization to achieve high purity?

Slow evaporation of methylene chloride–hexane (2:3) solutions yields single crystals suitable for X-ray diffraction, while ethanol recrystallization removes soluble impurities .

Q. How are common synthetic impurities identified and mitigated?

Byproducts like uncyclized intermediates or regioisomers are detected via TLC or HPLC. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or selective recrystallization .

Advanced Research Questions

Q. How are crystallographic data discrepancies resolved during structure refinement?

SHELXL refines atomic positions against high-resolution X-ray data, adjusting parameters like thermal displacement (Uiso) and occupancy. For example, H-atoms are modeled using riding constraints (d(C–H) = 0.93–0.97 Å) to reduce overfitting .

Q. What methodologies analyze hydrogen-bonding networks in the crystal lattice?

Graph set analysis (e.g., S , R , or D motifs) categorizes intermolecular interactions like C–H⋯π or C–H⋯O bonds. ORTEP-3 visualizes these networks, while SHELXPRO interfaces with macromolecular refinement tools .

Q. How are Cremer-Pople parameters applied to quantify ring puckering in the quinoxaline core?

The Cremer-Pople method defines a mean plane for the quinoxaline ring, calculating puckering amplitude (q) and phase angle (φ) from atomic coordinates. For example, q > 0.5 Å indicates significant non-planarity .

Q. What strategies resolve ambiguous substituent configurations in NMR/X-ray data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.